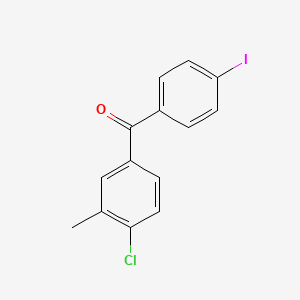

4-Chloro-4'-iodo-3-methylbenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-Chloro-4'-iodo-3-methylbenzophenone is not directly studied in the provided papers. However, the papers do discuss related halogenated compounds and their reactions, which can provide indirect insights into the chemical behavior of halogenated benzophenones. For instance, the catalytic role of iodobenzene in the alpha-acetoxylation of ketones suggests that iodine-substituted compounds can participate in oxidation reactions . Similarly

科学的研究の応用

Identification and Toxicity of Iodinated Disinfection Byproducts

4-Chloro-4'-iodo-3-methylbenzophenone may be implicated in the formation of iodinated disinfection byproducts (I-DBPs) during household cooking processes using chloraminated or chlorinated tap water and iodized salt. These I-DBPs are relatively unexplored and could pose toxicity concerns. For instance, phenolic I-DBPs were found to be significantly more toxic than their aliphatic counterparts (Pan, Zhang, & Li, 2016).

Dearomatization in Organic Synthesis

4-Chloro-4'-iodo-3-methylbenzophenone might have implications in the field of organic synthesis, particularly in the oxidative dearomatization processes. For example, specific treatments of methylphenols and methylanilines have been shown to result in their dearomatizing regioselective phenylation and oxygenation, leading to the formation of cyclohexa-2,4-dienone derivatives and ortho-quinol imines respectively (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).

Halogen Bonding in Molecular Structures

The compound may be relevant in studies exploring halogen bonding as a structural determinant in chemical compounds. For example, the structural configuration of 4-halotriaroylbenzenes is greatly influenced by halogen bonding, with C-X...O=C interactions dominating in chloro and bromo derivatives, whereas I...I interactions are significant in the iodo derivative (Pigge, Vangala, & Swenson, 2006).

Synthesis and Functionalization of Selenophene Derivatives

In the synthesis of selenophene derivatives, 4-Chloro-4'-iodo-3-methylbenzophenone may be involved in electrophilic cyclization processes. This synthesis method has applications in producing various functionalized selenophenes, which are important in different chemical and pharmaceutical applications (Schumacher et al., 2010).

作用機序

Target of Action

Compounds similar to “4-Chloro-4’-iodo-3-methylbenzophenone” often interact with proteins or enzymes in the body. These interactions can inhibit or enhance the function of these targets, leading to changes in biological processes .

Mode of Action

The mode of action of such compounds can involve binding to their target, causing a conformational change that affects the target’s function. This can result in the inhibition or activation of the target .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets an enzyme involved in a metabolic pathway, it could affect the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as solubility, stability, and molecular size can affect how the compound is absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from changes in cell signaling to effects on cell growth or survival .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

特性

IUPAC Name |

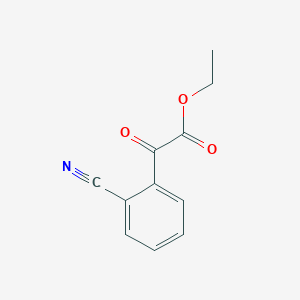

(4-chloro-3-methylphenyl)-(4-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClIO/c1-9-8-11(4-7-13(9)15)14(17)10-2-5-12(16)6-3-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPMLCMDVODISY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)I)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-4'-iodo-3-methylbenzophenone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

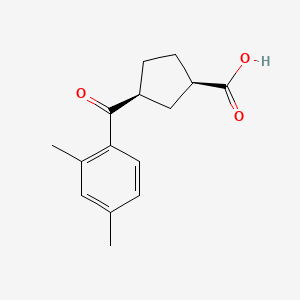

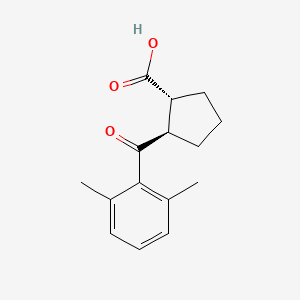

![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358947.png)

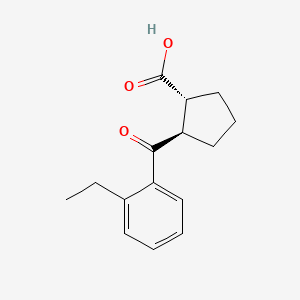

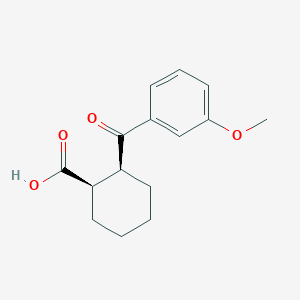

![trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358962.png)

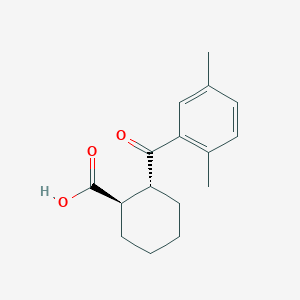

![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358963.png)

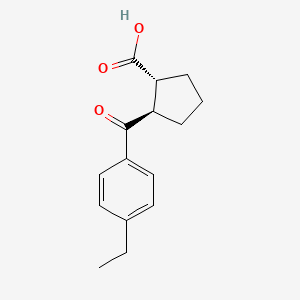

![cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358964.png)